molecular formula C11H12BrF2NO2 B12952701 tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate

tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate

Cat. No.: B12952701
M. Wt: 308.12 g/mol
InChI Key: JUPJLHSXYIXONB-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate is an organic compound with the molecular formula C11H12BrF2NO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate typically involves the reaction of tert-butyl bromide with 2,3-difluorophenylcarbamate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C11H12BrF2NO2

Molecular Weight

308.12 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2,3-difluorophenyl)carbamate

InChI

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,16)

InChI Key

JUPJLHSXYIXONB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)Br

Origin of Product

United States

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